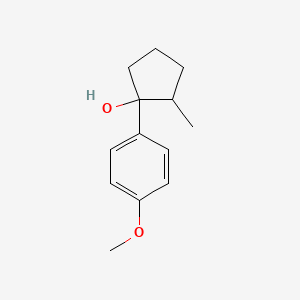
1-(4-Methoxyphenyl)-2-methylcyclopentan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-2-methylcyclopentan-1-OL is an organic compound characterized by a cyclopentane ring substituted with a methoxyphenyl group and a hydroxyl group
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-2-methylcyclopentan-1-OL typically involves several steps. One common method includes the alkylation of 4-methoxyphenyl with a suitable cyclopentanone derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-2-methylcyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-methylcyclopentan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-methylcyclopentan-1-OL involves its interaction with specific molecular targets. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in calcium channel modulation and receptor binding .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-methylcyclopentan-1-OL can be compared with other similar compounds such as:
- 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
- 1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
- 4-Methoxyamphetamine
These compounds share structural similarities but differ in their functional groups and biological activities. The unique combination of the methoxyphenyl and cyclopentane ring in this compound distinguishes it from these analogs .
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-10-4-3-9-13(10,14)11-5-7-12(15-2)8-6-11/h5-8,10,14H,3-4,9H2,1-2H3 |
InChI Key |
NNYGYCLZQWQVOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


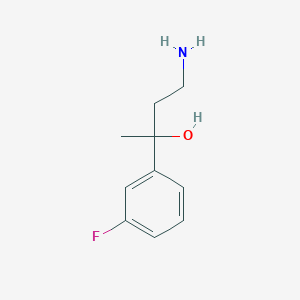

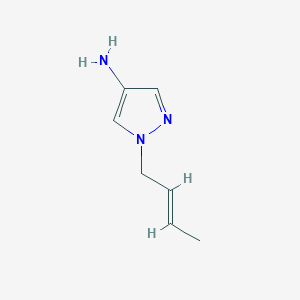
![1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13224072.png)
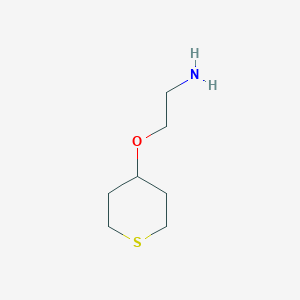
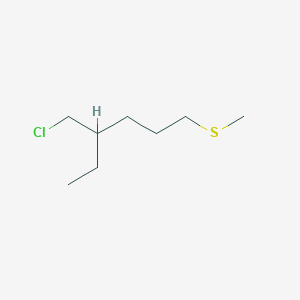
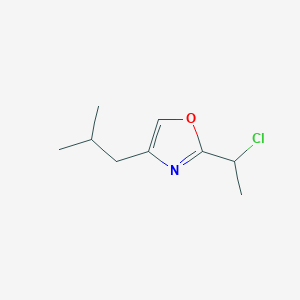
![ethyl N-[3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate](/img/structure/B13224097.png)
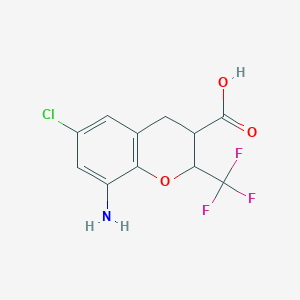

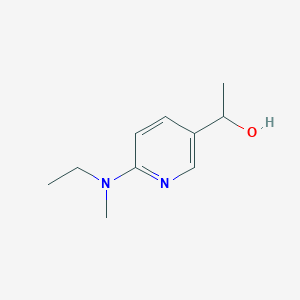
![3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one](/img/structure/B13224109.png)
![2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13224124.png)

